4-(Difluoromethyl)-5-fluoro-2-nitro-phenol

Medicinal Chemistry Bioisosteres Hydrogen Bonding

4-(Difluoromethyl)-5-fluoro-2-nitro-phenol (CAS 2092102-06-0) is a polyfunctional fluorinated aromatic compound with a molecular weight of 207.11 g/mol and formula C₇H₄F₃NO₃. Its structure combines a nitro group, a phenolic hydroxyl, and a difluoromethyl (CF₂H) moiety on a benzene ring, making it a versatile intermediate for the synthesis of more complex molecules.

Molecular Formula C7H4F3NO3
Molecular Weight 207.11 g/mol
Cat. No. B12082057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethyl)-5-fluoro-2-nitro-phenol
Molecular FormulaC7H4F3NO3
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1[N+](=O)[O-])O)F)C(F)F
InChIInChI=1S/C7H4F3NO3/c8-4-2-6(12)5(11(13)14)1-3(4)7(9)10/h1-2,7,12H
InChIKeyYSWTUKKVCNOEQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethyl)-5-fluoro-2-nitro-phenol: A Strategic Building Block for Advanced Fluorinated Scaffolds


4-(Difluoromethyl)-5-fluoro-2-nitro-phenol (CAS 2092102-06-0) is a polyfunctional fluorinated aromatic compound with a molecular weight of 207.11 g/mol and formula C₇H₄F₃NO₃ . Its structure combines a nitro group, a phenolic hydroxyl, and a difluoromethyl (CF₂H) moiety on a benzene ring, making it a versatile intermediate for the synthesis of more complex molecules . The compound's value proposition in procurement lies in its ability to simultaneously introduce multiple orthogonal functionalities into a target scaffold, a feature not found in simpler, non-fluorinated or mono-fluorinated phenols.

The Unique Chemical and Pharmacological Vector of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol


In-class substitution with simpler analogs like 5-fluoro-2-nitrophenol or 4-nitrophenol fails because they lack the critical difluoromethyl (CF₂H) group, which fundamentally alters the compound's physicochemical and biological profile [1]. The CF₂H group acts as a unique 'lipophilic hydrogen bond donor,' capable of engaging in directional interactions with biological targets that a simple hydrogen, methyl, or even a non-polar trifluoromethyl (CF₃) group cannot . This property can dramatically improve target binding affinity and metabolic stability while modulating lipophilicity in ways that are not achievable with other substituents . Substituting this compound for a non-difluoromethylated analog would represent a complete change in the molecule's pharmacological vector and synthetic utility.

Comparative Performance Metrics: Quantifying the Differentiation of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol


CF₂H vs. CF₃: Enabling Directed Hydrogen Bonding for Enhanced Binding Affinity

The difluoromethyl (CF₂H) group in the target compound functions as a hydrogen bond donor (HBD), a property that the trifluoromethyl (CF₃) group in a common comparator, 5-fluoro-2-nitro-4-(trifluoromethyl)phenol, completely lacks . The CF₂H proton has a measured pKa of ~26-28 in DMSO, enabling it to form directional hydrogen bonds with biological acceptors . The CF₃ group is non-polar and cannot participate in such interactions. This capacity for H-bonding is often correlated with enhanced binding affinity and target selectivity in drug candidates [1].

Medicinal Chemistry Bioisosteres Hydrogen Bonding

Lipophilicity Modulation: Fine-Tuning logP with a Polarizable CF₂H Group

The lipophilicity (logP) of a compound is a critical determinant of its ADME properties. The CF₂H group offers a unique 'tuneable' lipophilicity. Studies show that replacing a CH₃ with CF₂H on an aromatic ether can dramatically increase logP (∆logP). However, the presence of strong electron-withdrawing groups (EWGs) like the nitro group on the aromatic ring (as in the target compound) exerts a linear correlation with Hammett σ constants, decreasing the net ∆logP and moderating the increase in lipophilicity [1]. In contrast, a CF₃ analog would introduce a fixed, high lipophilicity increase .

Physicochemical Properties Lipophilicity Drug Design

Enhanced Molecular Complexity for Diverse Synthetic Applications

The target compound provides three orthogonal functional handles (nitro, phenol, and difluoromethyl group) on a single aromatic ring . This contrasts with a simpler comparator like 5-fluoro-2-nitrophenol (MW 157.1), which lacks the CF₂H group and offers only two reactive centers . The presence of the CF₂H group allows for subsequent chemical transformations, such as deprotonation/alkylation or conversion to other functional groups, that are not possible with the simpler analog, thereby streamlining the synthesis of more complex fluorinated scaffolds.

Synthetic Chemistry Building Blocks Molecular Diversity

Strategic Deployment of 4-(Difluoromethyl)-5-fluoro-2-nitro-phenol in Research and Development


Lead Optimization in Drug Discovery: A CF₂H Bioisostere for Enhanced Binding

In medicinal chemistry, this compound is a strategic starting material for introducing a CF₂H group as a bioisostere for a hydroxyl, thiol, or methoxy group. As established in Section 3, the CF₂H group's hydrogen bond donor capacity (pKa ~26-28) is a key differentiator. It can be used to probe and optimize target binding by replacing a group that is a hydrogen bond donor with a more lipophilic, metabolically stable alternative, or by adding a new H-bonding vector to a CF₃-containing scaffold to improve affinity and selectivity [1].

Development of Fluorinated Agrochemical Intermediates with Tunable Lipophilicity

The compound serves as a critical intermediate for synthesizing novel fluorinated agrochemicals. Its CF₂H group allows for fine-tuning of the logP, as discussed in Section 3 . This tunability is essential for optimizing the translocation and bioavailability of pesticides within a plant or target organism, offering a distinct advantage over the fixed lipophilicity of CF₃-containing analogs. This precise control over physicochemical properties can lead to more effective and environmentally sustainable crop protection agents [2].

Advanced Material Science: Designing Functional Molecules with Specific H-Bonding Networks

For researchers developing advanced materials, the unique H-bond donor properties of the CF₂H group make this compound a valuable monomer or precursor. It can be incorporated into polymers or supramolecular structures to introduce a site for specific, directional non-covalent interactions. This capability can be used to engineer materials with tailored properties, such as self-healing, selective molecular recognition, or enhanced adhesion, where the weak, lipophilic H-bonding of the CF₂H group is a required design element.

Synthesis of Complex Fluorinated Libraries via Orthogonal Derivatization

This compound is an ideal core scaffold for generating diverse libraries of fluorinated molecules for high-throughput screening. As detailed in Section 3, its three orthogonal functional groups (nitro, phenol, CF₂H) [1] allow for independent and sequential chemical modifications. This enables the rapid exploration of chemical space around a central pharmacophore, maximizing the probability of identifying a lead compound with optimal properties. This versatility makes it a cost-effective building block for parallel synthesis.

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